2-Methoxy-4-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula . It is classified as a benzyl alcohol derivative, specifically featuring a methoxy group and a trifluoromethyl group on the aromatic ring. This compound is recognized for its utility in various chemical reactions and applications in scientific research, particularly in organic synthesis and photocatalysis.
2-Methoxy-4-(trifluoromethyl)benzyl alcohol falls under the category of:
The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol can be achieved through various methods, typically involving the functionalization of existing aromatic compounds. One notable method includes the use of electrophilic aromatic substitution reactions, where a trifluoromethyl group is introduced to a methoxy-substituted benzene derivative.
Technical Details:
The molecular structure of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol can be represented as follows:
COC1=CC(=C(C=C1)CO)C(F)(F)F
The compound exhibits distinct physical properties:
2-Methoxy-4-(trifluoromethyl)benzyl alcohol participates in several notable chemical reactions:
Technical Details:
The mechanism of action for the chemical transformations involving 2-Methoxy-4-(trifluoromethyl)benzyl alcohol typically involves:
Kinetic studies may provide insights into the rates of these reactions, helping to elucidate the preferred pathways under varying conditions.
2-Methoxy-4-(trifluoromethyl)benzyl alcohol has several applications:
This compound's versatility makes it a significant subject of study in various fields, including medicinal chemistry and materials science, highlighting its importance in advancing chemical research and applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: